molecular formula C19H36O3 B3183214 Methyl ricinelaidate CAS No. 7706-01-6

Methyl ricinelaidate

Cat. No. B3183214
CAS RN: 7706-01-6
M. Wt: 312.5 g/mol
InChI Key: XKGDWZQXVZSXAO-LVMGUKCRSA-N
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Description

Methyl ricinelaidate, also known as RICINELAIC ACID METHYL ESTER or RICINELAIDIC ACID METHYL ESTER, is a chemical compound with the molecular formula C19H36O3 . It is also referred to as 12-HYDROXY C18:1 (9-TRANS) METHYL ESTER, Methyl trans-12-hydroxy-9-octadecenoate, and Ricinelaidic acid methyl ester .


Synthesis Analysis

The synthesis of this compound involves the elaidinization of methyl ricinoleate with a relatively small quantity of a nitrite-nitric acid solution. This is followed by the fractional crystallization of the this compound, and its subsequent hydrolysis to ricinelaidic acid .


Molecular Structure Analysis

The molecular weight of this compound is 312.49 . The SMILES string representation of its structure is CCCCCCCC@@HC\\C=C\\CCCCCCCC(=O)OC .


Chemical Reactions Analysis

The methods for the preparation of ricinelaidic acid and this compound depend upon the elaidinization of methyl ricinoleate with a relatively small quantity of a nitrite-nitric acid solution, fractional crystallization of the this compound, and its subsequent hydrolysis to ricinelaidic acid .

Scientific Research Applications

Skin Permeation Enhancement

Methyl ricinelaidate demonstrates significant effects in enhancing skin permeation of drugs. A study by Song, Lau-cam, & Kim (2001) explored the influence of various fatty acids and their derivatives, including this compound, on the transdermal flux of hydrocortisone and 5-fluorouracil. The research found that methyl and ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid, which includes this compound, considerably enhanced drug permeation compared to their parent fatty acids.

Future Directions

Methyl ricinelaidate has been used in the field of green chemistry as a solvent in the metathesis of oleochemical feedstocks . This suggests potential future directions in exploring its applications in green chemistry and oleochemical industries.

properties

IUPAC Name

methyl (E,12R)-12-hydroxyoctadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDWZQXVZSXAO-LVMGUKCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Methyl ricinelaidate and how are they confirmed?

A1: this compound, the trans isomer of Methyl ricinoleate, is characterized by its ethylenic carbon atoms at the 9 and 10 positions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 NMR, reveals distinct chemical shifts for these carbons: 134.56 ppm for C-9 and 125.97 ppm for C-10. [] These shifts are further validated through techniques like spin decoupling and 1H-13C COSY NMR. []

Q2: How does the NMR spectrum of this compound differ from its cis isomer, Methyl ricinoleate?

A2: While both isomers exhibit characteristic peaks for their ethylenic carbons in the 13C NMR spectrum, their exact chemical shift values differ. Methyl ricinoleate shows peaks at 133.32 ppm for C-9 and 125.28 ppm for C-10. [] This difference in chemical shifts arises from the distinct spatial arrangements of atoms around the double bond in the cis and trans isomers, influencing the electronic environment and consequently the NMR signals.

Q3: Beyond the ethylenic carbons, are there any other notable observations in the NMR spectra of this compound?

A3: Yes, studies using 100MHz NMR have shown that the chemical shifts for the hydroxyl (-OH) group in this compound shift downfield (to a higher ppm value) with increasing concentration of the compound in Carbon tetrachloride (CCl4). [] Additionally, the pattern of the olefinic proton signals also undergoes changes with varying concentrations. [] These observations provide valuable insights into the behavior of this compound in solution.

Q4: What is the significance of studying the infrared (IR) spectrum of this compound?

A4: While the provided abstracts do not delve into specific details of the IR spectrum, IR spectroscopy serves as a powerful tool to identify functional groups within a molecule. [] Analyzing the IR spectrum of this compound can confirm the presence of characteristic functional groups like the ester carbonyl, hydroxyl group, and the alkene C=C bond. This information aids in confirming its structure and differentiating it from other compounds.

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